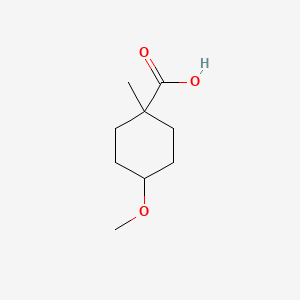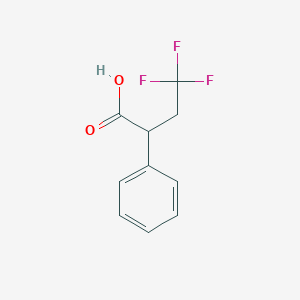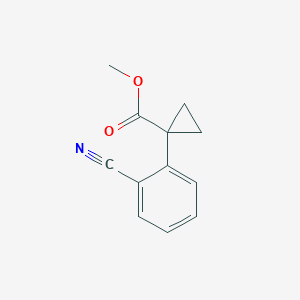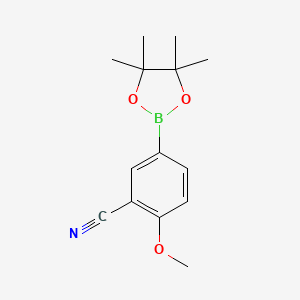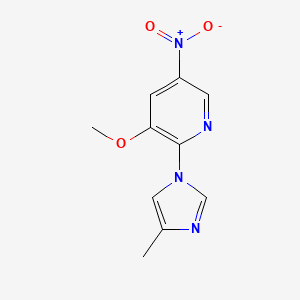
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
Vue d'ensemble
Description
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine, also known as MNI-137, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nitroaromatic compounds and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Rearrangements
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine and its derivatives exhibit intriguing behavior in synthesis and rearrangement reactions. Khalafy, Setamdideh, and Dilmaghani (2002) reported that compounds substituted with a nitropyridine group, when reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles. Specifically, substituents like 4-bromophenyl and 4-methylphenyl result exclusively in imidazopyridines formation. In contrast, the 4-methoxyphenyl derivative produces a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole (Khalafy, Setamdideh, & Dilmaghani, 2002). Similarly, Azimi and Majidi (2014) observed comparable results with the formation of imidazo[1,2-a]pyridines and indoles when propionyl-3-(4-Substitutedphenylamino)isoxazol-5(2H)-ones reacted with triethylamine (Azimi & Majidi, 2014).
Photoreactions and Nucleophilic Photosubstitution
The compound and its close relatives show potential in photoreactions and nucleophilic photosubstitution. Oldenhof and Cornelisse (2010) reported that in the imidazole series, the 5-nitro compound is highly reactive, allowing for the photochemical replacement of the nitro group by cyano or methoxy. This property provides useful methods for the preparation of derivatives like 5-cyano- and 5-methoxy-1-methylimidazole, showcasing the compound's versatility in chemical transformations (Oldenhof & Cornelisse, 2010).
Antimicrobial Activities
Various derivatives of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine exhibit significant antimicrobial activities. Li et al. (2012) designed and synthesized a series of secnidazole analogs based on oxadiazole scaffold. These new nitroimidazole derivatives demonstrated strong antibacterial activities, indicating the potential of these compounds in antimicrobial chemotherapeutics (Li et al., 2012).
Propriétés
IUPAC Name |
3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-5-13(6-12-7)10-9(17-2)3-8(4-11-10)14(15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDNCLLKWZSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




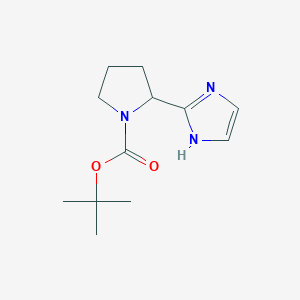
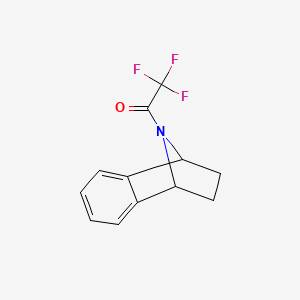
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
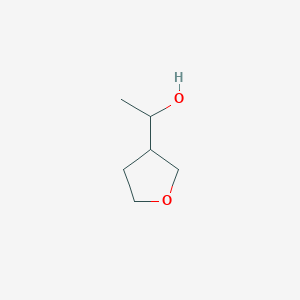
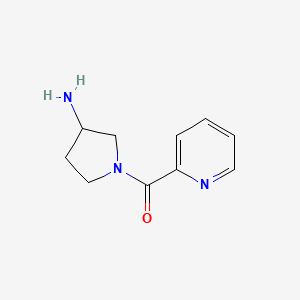
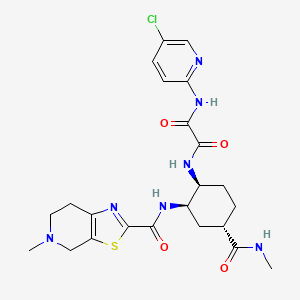
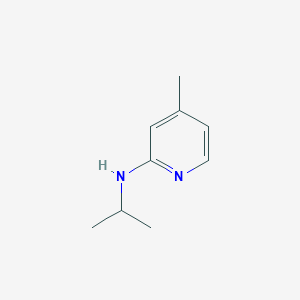
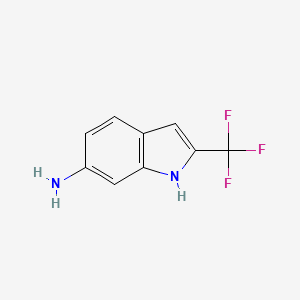
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
